2,5-Bis(ethylamino)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,5-Bis(ethylamino)cyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C10H14N2O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, where two ethylamino groups are substituted at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(ethylamino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with ethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the ethylamino groups at the desired positions. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound. The purification of the final product is achieved through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(ethylamino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The ethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
2,5-Bis(ethylamino)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Bis(ethylamino)cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, it may interact with enzymes and proteins, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(dimethylamino)cyclohexa-2,5-diene-1,4-dione
- 2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione
- 2,5-Bis(phenylamino)cyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-Bis(ethylamino)cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern and the presence of ethylamino groups, which impart distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1520-97-4 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,5-bis(ethylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H14N2O2/c1-3-11-7-5-10(14)8(12-4-2)6-9(7)13/h5-6,11-12H,3-4H2,1-2H3 |
InChI Key |
NEIWVIAXZGCRGM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=O)C(=CC1=O)NCC |
Origin of Product |
United States |
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